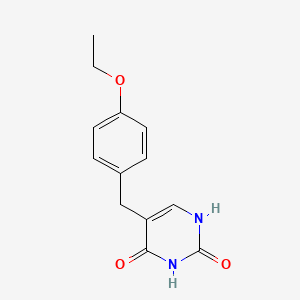
5-(4-ethoxybenzyl)-2,4-pyrimidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethoxybenzyl)-2,4-pyrimidinediol, also known as ETPD, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. ETPD is a pyrimidine derivative that has been synthesized using various methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to interact with the active site of these enzymes, preventing them from functioning properly. This leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and repair, the induction of cell death, and the inhibition of viral replication. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has also been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer drugs.
实验室实验的优点和局限性
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has several advantages for use in lab experiments, including its relatively simple synthesis, high purity, and unique structure. However, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-(4-ethoxybenzyl)-2,4-pyrimidinediol, including the development of new drugs based on its structure and activity, the study of its role in DNA replication and repair, and the optimization of its synthesis and purification methods. Additionally, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol could be used as a building block for the synthesis of other compounds with potential applications in medicine, biology, and chemistry.
In conclusion, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields of research. Its unique structure, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of new drugs and the study of DNA replication and repair. Further research is needed to fully understand the potential of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol and its future applications.
合成方法
5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be synthesized using various methods, including the reaction of 4-ethoxybenzaldehyde with urea in the presence of a catalyst, followed by a cyclization reaction to form the pyrimidine ring. The yield and purity of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The synthesized 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
科学研究应用
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its potential applications in various fields of research, including medicine, biology, and chemistry. In medicine, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new drugs. In biology, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its role in DNA replication and repair, and its ability to inhibit the activity of certain enzymes. In chemistry, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-11-5-3-9(4-6-11)7-10-8-14-13(17)15-12(10)16/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGZFYACDNIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
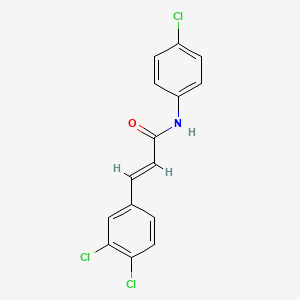
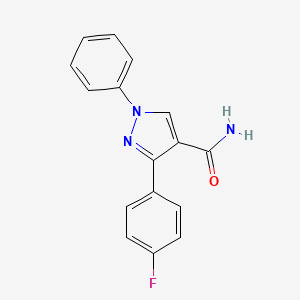
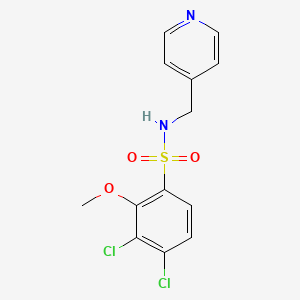
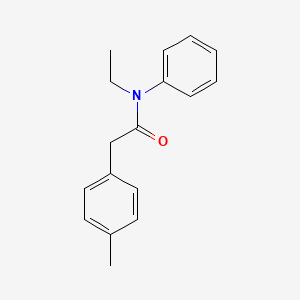
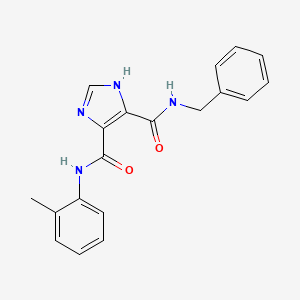

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)